An In-depth Technical Guide to 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride, a functionalized cyclobutane derivative of increasing interest in medicinal chemistry. The unique structural properties of the cyclobutane ring, such as its puckered conformation and conformational rigidity, make it an attractive scaffold for the design of novel therapeutic agents.[1][2] This guide details the chemical structure, physicochemical properties, a putative synthetic pathway, and state-of-the-art analytical techniques for the characterization of this compound. It is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel cyclobutane-based molecules in drug discovery and development.
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
The cyclobutane moiety, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery.[2] Its inherent ring strain and non-planar, puckered conformation provide a rigid three-dimensional framework that can orient pharmacophoric groups in a precise and predictable manner.[1] This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability compared to more flexible aliphatic or aromatic linkers.[3] The incorporation of functional groups, such as the aminoethyl and hydroxyl moieties in 3-(2-Aminoethyl)cyclobutan-1-ol, provides opportunities for further chemical modification and optimization of drug-like properties. This guide focuses specifically on the hydrochloride salt form, which is often utilized to improve the solubility and handling of amine-containing compounds.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is essential for its application in research and development. The key properties are summarized in the table below. The hydrochloride salt form significantly influences the compound's solubility and stability.
| Property | Value | Source |
| Chemical Formula | C₆H₁₄ClNO | [5] |
| Molecular Weight | 151.63 g/mol | [5] |
| CAS Number | 1789007-32-4 | [5] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge |
| Storage | Inert atmosphere, 2-8°C | [5] |
Synthesis of 3-(2-Aminoethyl)cyclobutan-1-ol Hydrochloride: A Putative Pathway
While a specific, published synthesis for 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on established organometallic and protection-group chemistry. The following multi-step synthesis leverages a Grignard reaction for the key carbon-carbon bond formation, a common strategy for constructing substituted cyclobutanol rings.[6]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards 3-(2-aminoethyl)cyclobutanone as a key intermediate, which in turn can be derived from a protected cyano-functionalized cyclobutanone. This suggests a pathway involving the construction of the cyclobutane ring followed by functional group manipulations. An alternative and more direct approach, outlined below, involves the addition of a protected aminoethyl Grignard reagent to cyclobutanone.
Caption: Retrosynthetic analysis of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride.
Proposed Synthetic Workflow
The proposed synthesis is a three-step process: (1) protection of a suitable aminoethyl halide, (2) Grignard reagent formation and reaction with cyclobutanone, and (3) deprotection and salt formation. The choice of the amine protecting group is critical; it must be stable to the strongly basic Grignard reagent and readily cleavable under conditions that do not affect the cyclobutanol moiety. The N,N-dibenzyl group is a suitable candidate.[6]
Caption: Proposed synthetic workflow for 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride.
Detailed Experimental Protocols
-
Rationale: The primary amine of 2-chloroethylamine is protected as a dibenzylamine to prevent its reaction with the Grignard reagent in the subsequent step.[6]
-
Procedure:
-
To a suspension of 2-chloroethylamine hydrochloride (1.0 eq) and sodium carbonate (2.5 eq) in toluene, add benzyl chloride (2.2 eq).
-
Heat the mixture to 80-100 °C and stir vigorously for 1-2 hours.
-
Cool the reaction mixture, filter to remove inorganic salts, and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used without further purification.
-
-
Rationale: A Grignard reagent is formed from the protected chloroethylamine and then reacted with cyclobutanone to form the desired carbon-carbon bond and the cyclobutanol moiety.[6]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, initiate the formation of the Grignard reagent by adding a small amount of N,N-dibenzyl-2-chloroethylamine to magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Once the reaction has initiated, add the remaining N,N-dibenzyl-2-chloroethylamine dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Cool the Grignard solution in an ice bath and add a solution of cyclobutanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Rationale: The dibenzyl protecting groups are removed by catalytic hydrogenation, followed by treatment with hydrochloric acid to form the final hydrochloride salt.[6]
-
Procedure:
-
Dissolve the purified 1-(2-(N,N-dibenzylamino)ethyl)cyclobutan-1-ol in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., 1M HCl in diethyl ether or dioxane) until precipitation is complete.
-
Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride.
-
Analytical Characterization
The definitive identification and purity assessment of 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride require a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons, the ethyl linker, and the protons of the amino and hydroxyl groups. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The protons of the ethyl group adjacent to the nitrogen will be deshielded and appear as a triplet, while the protons adjacent to the cyclobutane ring will also be a multiplet. The NH₃⁺ protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule. The carbon bearing the hydroxyl group will be in the range of 60-70 ppm, while the other cyclobutane carbons will be in the aliphatic region. The two carbons of the ethyl side chain will also have characteristic shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band from the alcohol, typically in the region of 3200-3600 cm⁻¹.
-
A broad N-H stretching band from the ammonium salt (R-NH₃⁺), which can be complex and may overlap with the O-H stretch.[4]
-
C-H stretching vibrations of the cyclobutane and ethyl groups in the 2850-3000 cm⁻¹ region.
-
C-O stretching vibration from the alcohol, typically in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like amino alcohol hydrochlorides. In positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ (the free base), which would have an m/z of 130.12.
-
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to determine the exact mass of the molecule, which can confirm its elemental composition.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier (e.g., formic acid or trifluoroacetic acid) would be a suitable starting point for method development.
-
Gas Chromatography (GC): GC analysis of the hydrochloride salt is challenging due to its low volatility. Derivatization to a more volatile form or analysis of the free base may be necessary. Headspace GC can be employed for the analysis of residual solvents.[7]
Potential Applications in Drug Development
While specific biological activities for 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride are not yet reported in the public domain, its structural features suggest potential applications in several therapeutic areas. The conformationally restricted cyclobutane scaffold can be used to mimic or constrain the bioactive conformation of flexible molecules, potentially leading to improved potency and selectivity.[3] The primary amine and hydroxyl groups provide handles for further derivatization, allowing for the exploration of structure-activity relationships.
Aminocyclobutanol derivatives have been investigated as:
-
Enzyme Inhibitors: The rigid scaffold can position functional groups to interact with the active site of enzymes.
-
Receptor Ligands: The defined stereochemistry can lead to selective binding to specific receptor subtypes.
-
Antiviral and Anticancer Agents: The cyclobutane ring has been incorporated into nucleoside analogues and other compounds with demonstrated antiviral and anticancer activity.[8]
Handling, Storage, and Stability
-
Handling: 3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere at 2-8°C to prevent degradation.[5] Amine hydrochlorides can be hygroscopic, so protection from moisture is important.
-
Stability: The stability of the compound will depend on the storage conditions. As a hydrochloride salt, it is expected to be more stable than the corresponding free base. However, long-term stability studies should be conducted under various conditions to establish a retest date.
Conclusion
3-(2-Aminoethyl)cyclobutan-1-ol hydrochloride is a promising building block for the development of novel therapeutic agents. Its rigid cyclobutane core and versatile functional groups offer a unique platform for the design of conformationally constrained molecules with potentially enhanced biological activity. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and key analytical methods for its characterization. Further research into the synthesis and biological evaluation of this and related aminocyclobutanol derivatives is warranted to fully explore their therapeutic potential.
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